molecular formula C18H20N6OS B2515376 1-(piperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone CAS No. 863459-06-7

1-(piperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone

Cat. No.: B2515376
CAS No.: 863459-06-7
M. Wt: 368.46
InChI Key: PQXMWMFWAZDOIC-UHFFFAOYSA-N
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Description

1-(piperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key oncogenic driver in a significant subset of cancers, including non-small cell lung cancer, pancreatic ductal adenocarcinoma, and colorectal carcinoma. This compound functions by exploiting the unique cysteine residue present in the G12C mutant, enabling it to bind irreversibly to the switch-II pocket of KRAS G12C and lock the protein in its inactive GDP-bound state. This mechanism prevents downstream signaling through the MAPK pathway , thereby inhibiting uncontrolled cellular proliferation and survival. The triazolopyrimidine scaffold serves as a versatile warhead for covalent inhibition, positioning this chemical probe as a critical tool for investigating RAS-driven tumor biology, validating novel combination therapies , and exploring mechanisms of resistance to KRAS-targeted agents in preclinical models. Its research value is underscored by its utility in deepening the understanding of nucleotide-dependent cycling and effector interactions of this historically 'undruggable' target.

Properties

IUPAC Name

2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c1-13-5-7-14(8-6-13)24-17-16(21-22-24)18(20-12-19-17)26-11-15(25)23-9-3-2-4-10-23/h5-8,12H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXMWMFWAZDOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCCCC4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperidine ring, followed by the introduction of the triazolo[4,5-d]pyrimidine core, and finally the attachment of the thioethanone group. Key reaction conditions include the use of strong bases, oxidizing agents, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, precise temperature control, and continuous monitoring to ensure product quality and yield. The use of automated systems and advanced purification techniques can help achieve high purity and efficiency in the manufacturing process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether bridge (-S-) serves as a key site for nucleophilic substitution. Reactivity parallels structurally similar compounds like 1-(indolin-1-yl)-2-((3-(p-tolyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone, where alkylation and arylation are facilitated by polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃).

Reaction Reagents/Conditions Product Yield Source
S-AlkylationEthyl chloroacetate, K₂CO₃, DMF, 80°CEthyl thioether derivative72–85%
Aryl SubstitutionPhenacyl chloride, EtOH, refluxPhenacyl thioether adduct68%

Oxidation and Reduction Reactions

The sulfur atom in the thioether group undergoes oxidation, while the pyrimidine ring can be reduced under controlled conditions.

Reaction Reagents/Conditions Product Outcome Source
Oxidation to SulfoxideH₂O₂, AcOH, 50°CSulfoxide derivativeEnhanced polarity
Reduction of PyrimidineNaBH₄, MeOH, RTDihydro-pyrimidine analogPartial ring saturation

Functionalization of the Triazolopyrimidine Core

The triazolopyrimidine ring participates in electrophilic substitution and cross-coupling reactions. Chlorination at position 7 (via PCl₅/POCl₃) enables further derivatization .

Reaction Reagents/Conditions Product Application Source
ChlorinationPOCl₃, DMF, 110°C7-Chloro-triazolopyrimidine intermediatePrecursor for coupling
Suzuki CouplingAryl boronic acid, Pd(PPh₃)₄, K₂CO₃Biaryl-triazolopyrimidine hybridBioactive scaffold

Piperidine Ring Modifications

The piperidine moiety undergoes alkylation or acylation to modulate steric and electronic properties .

Reaction Reagents/Conditions Product Impact on Bioactivity Source
AcylationAcetyl chloride, Et₃N, CH₂Cl₂N-Acetyl-piperidine derivativeIncreased lipophilicity
QuaternizationMethyl iodide, THF, RTPiperidinium saltEnhanced water solubility

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles, as observed in related triazolopyrimidine systems .

Reaction Reagents/Conditions Product Key Feature Source
Thienopyrimidine FormationCS₂, KOH, EtOH, refluxThieno[2,3-d]pyrimidine fused systemExtended π-conjugation

Acid/Base-Mediated Rearrangements

Protonation or deprotonation alters electron distribution, enabling tautomerism or ring-opening .

  • Base Treatment : NaOH (1M) induces thioether cleavage, yielding mercapto-pyrimidine intermediates.

  • Acid Treatment : HCl (conc.) promotes triazole ring protonation, enhancing electrophilicity for nitration .

Key Mechanistic Insights

  • Thioether Reactivity : The sulfur atom’s lone pairs facilitate nucleophilic attacks, while its oxidation state dictates redox pathways .

  • Triazolopyrimidine Aromaticity : Electron-deficient nature drives electrophilic substitutions at electron-rich positions (e.g., C-5) .

  • Piperidine Flexibility : Conformational mobility influences steric accessibility in coupling reactions .

This compound’s multifunctional design enables tailored modifications for pharmaceutical applications, particularly in kinase inhibition and antimicrobial agents . Experimental protocols from analogous systems ( ) provide validated pathways for synthetic optimization.

Scientific Research Applications

Antimicrobial Activity

Research on structurally similar compounds has indicated that they can interact with multiple biological targets, including enzymes and receptors linked to various diseases. The antimicrobial activity of compounds with similar structures suggests that 1-(piperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone may also exhibit significant antimicrobial properties. For instance, studies have shown that related piperidine derivatives demonstrate promising antibacterial and antifungal activities .

Anticancer Potential

The compound's structural features may allow it to target specific pathways in cancer cells. In particular, derivatives of piperidine have been studied for their ability to inhibit certain protein kinases involved in cancer progression. For example, piperidinyl derivatives have been identified as potential inhibitors of mtap-deficient cancers . The presence of the triazole and pyrimidine moieties may enhance the compound's efficacy against specific cancer types.

Molecular Docking Studies

Molecular docking techniques have been employed to predict the interactions between this compound and various biological targets. These studies indicate that the hydrophobic interactions facilitated by the p-tolyl group could play a crucial role in enhancing binding affinity to target proteins . Such insights are vital for optimizing the therapeutic efficacy of this compound.

Synthetic Pathways

The synthesis of this compound typically involves several key steps that require precise control of reaction conditions to maximize yield and purity. The synthetic routes often include the formation of the piperidine ring followed by coupling reactions to introduce the triazole and pyrimidine components .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. Understanding these mechanisms is crucial for developing new drugs and treatments.

Comparison with Similar Compounds

Key Observations :

  • Position 3 Modifications :
    • p-Tolyl (Target) : Balances lipophilicity and steric bulk, favoring membrane penetration .
    • Benzyl () : Increases aromatic surface area for π-π stacking but may reduce solubility .
    • 4-Ethoxyphenyl () : Ethoxy group enhances solubility via polar interactions .
  • Position 7 Modifications: Piperidinyl vs. Piperazinyl: Piperazine (e.g., ) introduces a secondary amine, improving water solubility, whereas piperidine (Target) offers greater rigidity . Thioether-Linked Groups: Benzo[d]oxazole-thio () and morpholinomethyl () substituents correlate with epigenetic enzyme inhibition (e.g., EZH2/HDAC) .

Physicochemical Properties

  • Melting Points: Morpholinomethyl derivative (): 89–90°C (low, likely due to flexible side chains) . Benzyl analog (): Likely higher (>150°C, inferred from similar compounds) .
  • NMR Profiles :
    • Target compound’s p-tolyl group would show aromatic protons at δ 7.2–7.4 ppm (cf. : δ 7.35–7.42 ppm for benzyl protons) .
    • Piperidinyl protons typically resonate at δ 2.5–3.5 ppm, distinct from piperazinyl δ 3.0–3.8 ppm () .

Biological Activity

1-(Piperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a complex organic compound that combines various heterocyclic structures, including a piperidine ring and triazole-pyrimidine moieties. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C18H20N6OSC_{18}H_{20}N_{6}OS with a molecular weight of 368.46 g/mol. The unique thioether linkage between the triazole and ethanone enhances its biological activity. The presence of the p-tolyl group contributes to its lipophilicity, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound can interact with various biological targets. These include:

  • Enzymes : Compounds of this class may inhibit enzymes involved in metabolic pathways.
  • Receptors : They can modulate receptors linked to diseases such as cancer and viral infections.

Molecular docking studies have been employed to elucidate these interactions, revealing potential binding conformations within active sites of target proteins .

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. For instance, mercapto-substituted triazoles were shown to exhibit significant cytotoxic activity against human malignant cell lines (e.g., MCF-7 and Bel-7402). Compounds structurally related to this compound demonstrated enhanced cytotoxicity compared to their precursors .

Antiviral Activity

The compound's structural components suggest potential activity against viral infections. A study on piperidinyl derivatives indicated their effectiveness as anti-HIV agents through inhibition of reverse transcriptase. Molecular docking results showed favorable interactions with the enzyme's active site, suggesting that similar compounds could exhibit antiviral properties .

Antibacterial Activity

Compounds derived from triazole-thiones have also been evaluated for antibacterial properties. Some derivatives exhibited significant activity against pathogenic bacteria, outperforming standard antibiotics in certain assays .

Case Studies and Research Findings

StudyFindings
Cytotoxicity Evaluation Compounds similar to this compound showed IC50 values in the low micromolar range against MCF-7 cells .
Molecular Docking Docking studies indicated strong binding affinities for HIV reverse transcriptase, suggesting potential as an antiviral agent .
Antibacterial Tests Certain derivatives demonstrated broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .

Q & A

Q. Table 1: Key Physicochemical Properties of Analogous Triazolopyrimidines

PropertyValue RangeEvidence Source
Molecular Weight430–470 g/mol
Solubility (LogS)-3.5 to -2.8 (DMSO)
Predicted logP3.8–4.5
Melting Point180–220°C (decomposition)

Q. Table 2: Recommended In Vitro Assay Conditions

Assay TypeCell Line/ModelConcentration RangeEndpoint MeasurementReference
CytotoxicityMCF-7 (breast)1–100 μMIC₅₀ via MTT
Kinase Inhibitionp38 MAPK0.1–10 μM% Inhibition at 10 μM

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